N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine
N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0943041
InChI:
InChI=1S/C27H32N4S/c1-5-13-21(14-6-1)28-25-26(29-22-15-7-2-8-16-22)32-27(30-23-17-9-3-10-18-23)31(25)24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2
SMILES:
C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5
Molecular Formula:
C27H32N4S
Molecular Weight:
444.6 g/mol
N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine
CAS No.:
Cat. No.: VC0943041
Molecular Formula: C27H32N4S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N4S |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 2-N,3-dicyclohexyl-4-N,5-N-diphenyl-1,3-thiazolidine-2,4,5-triimine |
| Standard InChI | InChI=1S/C27H32N4S/c1-5-13-21(14-6-1)28-25-26(29-22-15-7-2-8-16-22)32-27(30-23-17-9-3-10-18-23)31(25)24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
| Standard InChI Key | TXPDBMSODBCQAQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5 |
| Canonical SMILES | C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator